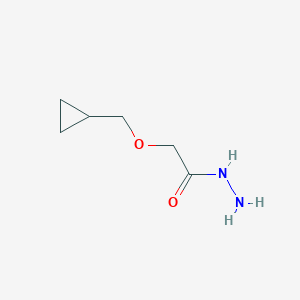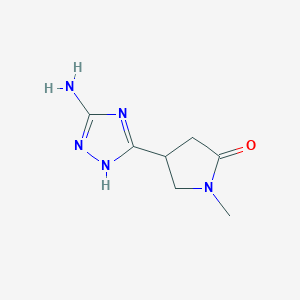
Cyclopropylmethoxy-acetic acid hydrazide
Overview
Description
Synthesis Analysis
The synthesis of novel heterocyclic compounds is achieved through a multi-step process involving azo dye, ester, and hydrazide . Further reactions of hydrazide with various anhydrides result in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .Molecular Structure Analysis
The molecular structure of hydrazide compounds has been characterized by X-ray diffraction, NMR, IR and UV–Vis spectral techniques . Theoretical geometric parameters and spectroscopic studies of the title compound were performed by Hartree‒Fock and density functional theory methods .Chemical Reactions Analysis
Hydrazide–hydrazones are versatile compounds for the synthesis of heterocyclic systems . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Physical And Chemical Properties Analysis
While specific physical and chemical properties for Cyclopropylmethoxy-acetic acid hydrazide are not detailed, hydrazide–hydrazones are known to be versatile compounds for the synthesis of heterocyclic systems .Scientific Research Applications
- Application : Hydrazones, quinazolines, and Schiff bases are synthesized by combining suitable aldehydes with four hydrazides .
- Methods : The preparation approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
- Results : The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
- Application : Acyl hydrazides are synthetically versatile scaffolds that have been successfully exploited for the construction of various useful moieties such as thioesters, esters, amides, and ketones .
- Methods : The synthesis of acyl hydrazides from aldehyde precursors involves various approaches, including metal-based (rhodium, copper) and non-metal-based (aerobically- and photoorganocatalytically-initiated) methods .
- Results : Acyl hydrazides have been prepared from many methods through the years with a substantial increase in the number of reported methodologies in the past decade .
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
Formation and Reaction of Acyl Hydrazides
- Application : Hydrazones are very important intermediates for the synthesis of various heterocyclic compounds .
- Methods : These hydrazones are synthesized in the laboratory by heating substituted hydrazides or hydrazines with corresponding aldehydes or ketones in different organic solvents such as ethanol, methanol, butanol, tetrahydrofuran .
- Results : These derivatives have broad applications such as chemical preservers for plants, drugs, for manufacturing polymers, glues, in industry and for many other purposes .
- Application : Unprotected peptide hydrazides can be converted to peptide thioesters, which are useful in protein synthesis .
- Methods : This conversion involves a combination of nitrite oxidation and thiolysis .
- Results : This method provides a new approach for the chemical synthesis of proteins .
- Application : Hydrazone chemicals have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research .
- Methods : The specific methods of application in cancer treatment vary depending on the specific hydrazone compound and the type of cancer .
- Results : While no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals show promise in this field .
Synthesis of Heterocyclic Compounds
Chemical Synthesis of Proteins
Cancer Treatment
- Engineering of Organic Derivatives
- Application : Organic acid hydrazides include a vast group of organic derivatives of hydrazines containing the active functional group (-C(=O)NHNH2). Acid hydrazones were important bidentate ligands and show keto-enol (amido-iminol) tautomerism .
- Methods : These hydrazones were synthesized in the laboratory by heating substituted hydrazides or hydrazines with corresponding aldehydes or ketones in different organic solvents such as ethanol, methanol, butanol, tetrahydrofuran .
- Results : These derivatives have broad applications as chemical preservers for plants, drugs, for manufacturing polymers, glues, etc., in industry and many other purposes .
Future Directions
Cyanoacetohydrazides, which are similar to Cyclopropylmethoxy-acetic acid hydrazide, have been used as precursors in reactions leading to the construction of heterocycles . This suggests potential future directions for the use of Cyclopropylmethoxy-acetic acid hydrazide in the synthesis of heterocyclic compounds .
properties
IUPAC Name |
2-(cyclopropylmethoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(9)4-10-3-5-1-2-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFJVVVMUGSVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethoxy-acetic acid hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)




![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)


